2-(Cyclopentyloxy)aniline

Description

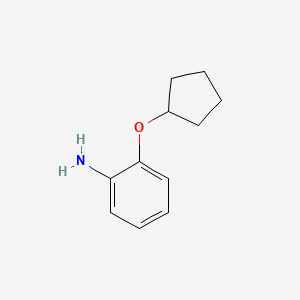

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBWQWIPPGLDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424516 | |

| Record name | 2-Cyclopentyloxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29026-75-3 | |

| Record name | 2-Cyclopentyloxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopentyloxy)aniline: Properties, Synthesis, and Applications

Abstract: 2-(Cyclopentyloxy)aniline is an aromatic amine derivative that serves as a valuable and versatile intermediate in modern organic synthesis. Its unique structural combination of a primary aniline and a bulky cyclopentyloxy ether group at the ortho position imparts specific reactivity and physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its core chemical properties, presents a detailed, field-proven synthesis protocol, explores its reactivity from a mechanistic standpoint, and discusses its applications as a key building block for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.

Physicochemical and Spectroscopic Profile

This compound is characterized by the molecular formula C₁₁H₁₅NO and a molecular weight of approximately 177.24 g/mol .[1][2] Its structure, featuring a nucleophilic amino group and an electron-donating alkoxy group on an aromatic ring, dictates its physical properties and chemical behavior.

Core Physical Properties

A summary of the key computed and physical properties of this compound is presented below. These values are essential for planning reactions, purification procedures, and for predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 29026-75-3 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1] |

| IUPAC Name | 2-cyclopentyloxyaniline | [1] |

| XLogP3 (Predicted) | 2.5 | [1] |

| Monoisotopic Mass | 177.1154 g/mol | [1] |

Spectroscopic Signature

While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to be complex but informative. Key signals would include:

-

Four distinct aromatic protons in the 6.7-7.2 ppm range, showing splitting patterns characteristic of a 1,2-disubstituted benzene ring.

-

A broad singlet for the two amine (-NH₂) protons, typically between 3.5-4.5 ppm, whose chemical shift is solvent-dependent and can exchange with D₂O.

-

A multiplet around 4.5-4.8 ppm corresponding to the single methine proton (-O-CH) on the cyclopentyl ring.

-

A series of complex multiplets between 1.5-2.0 ppm for the eight methylene (-CH₂) protons of the cyclopentyl ring.

-

-

¹³C NMR: The carbon spectrum would reveal 11 distinct signals. Noteworthy resonances include:

-

Six aromatic carbons, with the two carbons directly attached to the oxygen and nitrogen atoms being the most deshielded (C-O ~148 ppm, C-N ~137 ppm). The other four aromatic carbons would appear between 115-125 ppm.

-

The methine carbon of the cyclopentyloxy group (-O-CH) would be found around 80 ppm.

-

The methylene carbons of the cyclopentyl ring would appear further upfield, typically in the 20-35 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A distinctive N-H stretching doublet around 3350-3450 cm⁻¹ for the primary amine.

-

C-H stretching bands for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic cyclopentyl group (~2850-2970 cm⁻¹).

-

A strong C-O-C asymmetric stretch for the ether linkage, expected around 1200-1250 cm⁻¹.

-

N-H scissoring (bending) vibration near 1600-1630 cm⁻¹.

-

C=C aromatic ring stretching vibrations around 1450-1600 cm⁻¹.

-

Synthesis and Purification

A robust and scalable synthesis for this compound involves the reduction of its nitro-aromatic precursor, 2-cyclopentoxynitrobenzene. The Béchamp reduction, using iron metal in the presence of an acid, is a classic and cost-effective method for this transformation.

Detailed Experimental Protocol: Béchamp Reduction

This protocol describes the reduction of 2-cyclopentoxynitrobenzene to this compound.[3]

Causality: The choice of iron powder and hydrochloric acid constitutes a heterogeneous reaction system where iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) species. The acid serves to activate the iron surface and acts as a proton source. The reaction is typically performed in a mixed solvent system like ethanol/water to ensure solubility of the organic substrate while allowing for the aqueous-based reaction to proceed.

Step-by-Step Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add iron powder (3.4 eq.), water, and ethanol.[3]

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., ~0.5 eq.) to the slurry. Heat the mixture to reflux. The acid etches the passivating oxide layer on the iron filings, initiating the reaction.

-

Substrate Addition: Dissolve 2-cyclopentoxynitrobenzene (1.0 eq.) in ethanol and add it dropwise to the refluxing iron slurry over a period of 2 hours. The slow addition is crucial to control the exotherm of the reaction.[3]

-

Reaction Monitoring: Maintain the reaction at reflux for an additional 3 hours after the addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.

-

Workup - Neutralization: Cool the reaction mixture. Carefully adjust the pH to 7-8 by adding concentrated ammonium hydroxide. This step neutralizes the excess acid and precipitates iron hydroxides.[3]

-

Workup - Filtration & Extraction: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ether. Transfer the filtrate to a separatory funnel and extract multiple times with ether.[3]

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum fractional distillation (e.g., 126°-130° C at 2.0-2.5 mmHg) to yield pure this compound as the final product.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Analysis

The reactivity of this compound is dominated by the powerful electron-donating effects of the amino (-NH₂) and cyclopentyloxy (-OR) groups.

Electronic Effects and Ring Activation

Both the amino and alkoxy groups are strong activating, ortho-, para-directing substituents for Electrophilic Aromatic Substitution (EAS).[4] Their effects are synergistic:

-

Amino Group (-NH₂): A very strong activator through resonance (+R effect), where the nitrogen lone pair delocalizes into the benzene ring.

-

Cyclopentyloxy Group (-OR): Also a strong activator via the +R effect of the oxygen lone pairs, though slightly less activating than the amino group.

The combined effect makes the aromatic ring extremely electron-rich and highly susceptible to attack by electrophiles. The primary sites of substitution are the positions ortho and para to the directing groups. Given the existing substitution pattern, the most activated positions are C4 (para to -NH₂) and C6 (ortho to both groups). The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by two substituents.

Caption: Analysis of directing effects in this compound.

Key Transformations

-

N-Acylation (Protection): Due to the high reactivity of the aniline, direct EAS reactions like nitration or halogenation can lead to over-reaction and oxidation.[5] To control this, the amino group is often temporarily converted into an amide (e.g., acetanilide) by reacting it with acetic anhydride or acetyl chloride. This N-acetylation moderates the activating effect of the nitrogen, allowing for more selective mono-substitution on the aromatic ring. The acetyl group can be easily removed later via acidic or basic hydrolysis.

-

Electrophilic Aromatic Substitution (EAS):

-

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) is expected to be extremely rapid, even without a Lewis acid catalyst, likely leading to di- or tri-substituted products. Performing the reaction on the N-acetylated derivative is the standard method to achieve mono-halogenation, primarily at the 4-position.

-

Nitration: Direct nitration with nitric acid/sulfuric acid is ill-advised as it can lead to oxidation and the formation of a meta-product due to protonation of the aniline to -NH₃⁺, which is a deactivating, meta-directing group.[4] Nitration should be performed on the protected acetanilide to yield the 4-nitro product.

-

-

Diazotization and Sandmeyer Reactions: The primary amine can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer or related reactions, further enhancing the synthetic utility of the molecule.

Applications in Research and Development

The 2-substituted aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in the development of anti-tumor agents.[6] While direct applications of this compound are often proprietary or part of larger synthetic schemes in patents, its structural motifs are highly relevant.

-

Kinase Inhibitor Scaffolds: Substituted anilines are core components of many small-molecule kinase inhibitors used in oncology. The aniline nitrogen serves as a key hydrogen bond donor for interacting with the hinge region of the kinase active site. The 2-(cyclopentyloxy) group can provide beneficial steric interactions and improve physicochemical properties like lipophilicity and metabolic stability.[6][7]

-

Building Block for Bioactive Molecules: The reactivity of the aniline group allows for its elaboration into more complex heterocyclic systems (e.g., quinolines, quinazolines) or for its use in coupling reactions to build larger molecules. Studies on related structures, such as 2-arylaminomethyl-5-arylidene cyclopentanones, have demonstrated significant cytotoxic activities against various human cancer cell lines, highlighting the potential of aniline derivatives in this therapeutic area.[8]

-

Antitumor Research: The cyclopentyloxy-benzene moiety has been incorporated into novel compounds designed as cyclooxygenase-2 (COX-2) inhibitors with potential anticancer properties.[9] This demonstrates the value of this specific ether linkage in designing molecules that fit into enzymatic active sites.

Safety and Handling

As an aniline derivative, this compound should be handled with appropriate caution. Aniline and its analogues are generally considered toxic and can be absorbed through the skin.[10]

-

Hazard Classification: While a specific, harmonized classification is not available, related anilines are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes. Prevent release to the environment.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. All surplus and non-recyclable solutions should be handled by a licensed disposal company.[11]

Disclaimer: Users must consult the Safety Data Sheet (SDS) provided by their specific supplier for the most accurate and up-to-date hazard and handling information.

Conclusion

This compound is a synthetically valuable intermediate whose utility stems from the highly activated nature of its aromatic ring and the versatile reactivity of its primary amine function. A thorough understanding of its electronic properties is key to controlling its transformations, particularly through the common strategy of N-acetylation to moderate its reactivity in electrophilic aromatic substitution. Its prevalence as a scaffold in molecules designed for therapeutic applications, especially in oncology, underscores its importance to the drug discovery and development community. Proper safety protocols must be strictly followed when handling this compound due to the general toxicity associated with the aniline class of chemicals.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6485398, this compound. Retrieved from [Link]

-

PrepChem (n.d.). Synthesis of B. 2-Cyclopentoxyaniline. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12159859, 2-Cyclopentylaniline. Retrieved from [Link]

-

Appchem (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical (2024). Safety Data Sheet. Retrieved from [Link] (Note: Representative SDS for a related cyclopentyl-amine derivative).

-

Abdel-Maksoud, M. S., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. RSC Advances. Retrieved from [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

PubChemLite (n.d.). This compound hydrochloride (C11H15NO). Retrieved from [Link]

-

Chemistry Steps (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Xiang, R., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. Retrieved from [Link]

-

Jiang, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Yus, M., & Barluenga, J. (1982). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Journal of Organic Chemistry.

-

Chen, H., et al. (1996). Synthesis and cytotoxic activities of the amine-exchange products of 2-dimethylaminomethyl-5-(E)-substituted arylidene cyclopentanones with anilines. Drug Design and Discovery. Retrieved from [Link]

-

LibreTexts Chemistry (2020). 20.7: Reactions of Arylamines. Retrieved from [Link]

-

CP Lab Safety (n.d.). This compound, 98% Purity. Retrieved from [Link]

Sources

- 1. This compound | C11H15NO | CID 6485398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. prepchem.com [prepchem.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and cytotoxic activities of the amine-exchange products of 2-dimethylaminomethyl-5-(E)-substituted arylidene cyclopentanones with anilines: 2-arylaminomethyl-5-(E)-arylidene cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

Introduction: The Imperative for Unambiguous Structural Verification

An In-Depth Technical Guide to the Structural Elucidation of 2-(Cyclopentyloxy)aniline

In the landscape of drug discovery and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. This compound (C₁₁H₁₅NO, Mol. Wt.: 177.24 g/mol ) is a key intermediate whose structure—an aniline ring substituted at the ortho position with a cyclopentyloxy group—presents a unique combination of an aromatic amine and an aliphatic ether.[1][2][3] The spatial arrangement of the bulky, non-planar cyclopentyloxy group adjacent to the amino group can significantly influence steric and electronic properties, making absolute certainty of its structure a non-negotiable prerequisite for its use in further synthetic applications.

This guide eschews a generic, templated approach. Instead, it presents a holistic and logical workflow for the structural elucidation of this compound, mirroring the decision-making process of an experienced analytical scientist. We will explore not just the "how" of various spectroscopic techniques but the "why" behind their application, demonstrating how a multi-faceted analytical strategy provides a self-validating system for ultimate structural confirmation.

Contextual Starting Point: Plausible Synthetic Routes & Potential Impurities

Before any analysis begins, a seasoned scientist considers the compound's origin. A common route to this compound involves the reduction of a nitro-precursor, 2-cyclopentoxynitrobenzene.[4] Alternatively, a Williamson ether synthesis, reacting 2-aminophenol with a cyclopentyl halide, could be employed.[5][6][7]

Understanding the synthesis is critical as it informs the potential impurity profile. Incomplete reduction could leave traces of the nitro-precursor. The Williamson synthesis might result in unreacted 2-aminophenol or byproducts from elimination reactions.[8][9] This foresight guides the analytical strategy, ensuring the chosen methods can not only confirm the target structure but also identify and rule out key potential contaminants.

The Analytical Workflow: An Integrated Spectroscopic Approach

The definitive elucidation of this compound relies on the synergistic use of three core analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[10][11] Each provides a unique piece of the structural puzzle, and together, they form a robust, cross-verifiable dataset.

Mass Spectrometry: The First Checkpoint

Principle & Rationale: MS is the initial and most direct method to confirm the molecular weight and elemental composition of the synthesized compound. For a molecule of this size, high-resolution mass spectrometry (HRMS) is indispensable. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which serves as a foundational check for all subsequent analyses.

Experimental Protocol: LC-MS with ESI-QTOF

-

Sample Preparation: Prepare a dilute solution (approx. 1-10 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

-

Instrumentation: Utilize a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI) is ideal for anilines, as the basic amino group is readily protonated to form the [M+H]⁺ ion.

-

Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation and Expected Results: The primary goal is to identify the protonated molecular ion, [M+H]⁺. The data should be analyzed for the exact mass and compared to the theoretical value.

| Property | Theoretical Value | Expected Experimental Result | Source |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | [1][2] |

| Monoisotopic Mass | 177.1154 g/mol | - | [1] |

| [M+H]⁺ Ion Mass | 178.1226 g/mol | 178.1226 ± 0.0009 (within 5 ppm) | [12] |

Trustworthiness & Self-Validation: A measured mass of 178.1226 ± 0.0009 provides extremely high confidence in the elemental formula C₁₁H₁₅NO. This result validates the subsequent NMR analysis, which must account for exactly 11 carbons, 15 hydrogens, 1 nitrogen, and 1 oxygen. Any significant deviation would immediately halt the elucidation process and suggest an incorrect product or a major impurity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and effective technique for confirming the presence of the key functional groups that define this compound: the N-H bonds of the primary amine, the C-O ether linkage, and the aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is necessary.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired first.

Data Interpretation and Expected Results: The IR spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |

| 3450-3350 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine.[13] |

| 3100-3000 | C-H Stretch | Aromatic Ring (sp² C-H) | Confirms the presence of the aniline ring. |

| 2980-2850 | C-H Stretch | Cyclopentyl Group (sp³ C-H) | Confirms the presence of the aliphatic ring. |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Further evidence for the primary amine.[13] |

| 1600-1450 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring skeleton. |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong band indicative of the ether linkage. The aromatic side strengthens this bond, shifting it to a higher frequency than a typical dialkyl ether.[13] |

| 770-730 | C-H Out-of-Plane Bend | 1,2-Disubstituted (Ortho) Ring | A strong band in this region is highly characteristic of ortho substitution on a benzene ring. |

Trustworthiness & Self-Validation: The observation of two N-H stretching bands is a powerful confirmation of the primary amine, ruling out a secondary amine impurity. The strong C-O stretch corroborates the ether linkage suggested by the molecular formula. Crucially, the C-H bending band around 750 cm⁻¹ provides the first piece of evidence for the ortho substitution pattern, a hypothesis that will be definitively tested by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Principle & Rationale: NMR spectroscopy is the most powerful tool for structural elucidation, providing a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides information on the number and type of carbon atoms. For a structure like this, 2D NMR techniques (such as COSY and HMBC) are not just supplementary but essential for unambiguously assigning all signals and confirming the precise connectivity between the aniline and cyclopentyloxy fragments.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition:

-

Scans: 16-32 scans.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled (to yield singlets for each unique carbon).

-

Scans: 1024 or more due to the lower natural abundance of ¹³C.

-

-

2D NMR (if needed): Acquire COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) spectra to resolve any ambiguities.

Data Interpretation and Expected Results:

¹H NMR (400 MHz, CDCl₃)

The spectrum can be divided into three key regions: aromatic, the methine proton on the cyclopentyl ring, and the aliphatic/amine protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~6.9-6.7 | m (multiplet) | 4H | Ar-H | The aromatic protons will appear as a complex multiplet due to ortho, meta, and para couplings. The electron-donating effects of both -NH₂ and -OR groups will shield them, shifting them upfield compared to benzene (7.36 ppm). |

| ~4.8-4.7 | m (quintet-like) | 1H | O-CH | This unique proton is attached to the carbon bearing the oxygen. It is significantly deshielded by the electronegative oxygen atom. It will be split by the four adjacent methylene protons on the cyclopentyl ring. |

| ~3.7 | br s (broad singlet) | 2H | NH₂ | Amine protons are often broad due to quadrupole effects from the nitrogen and chemical exchange. Their chemical shift can vary with concentration and solvent.[14] |

| ~2.0-1.6 | m | 8H | Cyclopentyl -CH₂ - | The four methylene groups of the cyclopentyl ring will overlap in a complex multiplet in the aliphatic region. |

¹³C NMR (100 MHz, CDCl₃)

Due to symmetry, the cyclopentyl ring will show 3 signals, while the ortho-substituted aniline ring will show 6 distinct signals.

| Predicted δ (ppm) | Assignment | Rationale & Causality |

| ~145 | Ar C -O | The aromatic carbon directly attached to the highly electronegative oxygen will be the most downfield of the ring carbons. |

| ~136 | Ar C -N | The carbon attached to nitrogen. Its chemical shift is influenced by the amino group. |

| ~122 | Ar C -H | Aromatic methine carbon. |

| ~119 | Ar C -H | Aromatic methine carbon. |

| ~115 | Ar C -H | Aromatic methine carbon. |

| ~112 | Ar C -H | Aromatic methine carbon. |

| ~80 | O-C H | The aliphatic carbon attached to oxygen is significantly deshielded and appears far downfield from other sp³ carbons. |

| ~33 | Cyclopentyl -C H₂- | The two methylene carbons adjacent to the O-CH group. |

| ~24 | Cyclopentyl -C H₂- | The two methylene carbons beta to the O-CH group. |

Trustworthiness & Self-Validation through 2D NMR: While the 1D spectra provide strong evidence, 2D NMR provides the definitive proof of connectivity.

-

Key HMBC Correlation: The most critical experiment is Heteronuclear Multiple Bond Correlation (HMBC). A correlation (cross-peak) is expected between the methine proton on the cyclopentyl ring (H1, ~4.8 ppm) and the aromatic carbon bearing the oxygen (C-ortho, ~145 ppm). This ³JCH (three-bond) coupling is only possible if the cyclopentyloxy group is directly attached to the aromatic ring, thus confirming the ether linkage.

-

Ortho-Position Confirmation: Further HMBC correlations between the aromatic protons and the substituted aromatic carbons will definitively establish the 1,2-disubstitution pattern.

Integrated Structural Confirmation

-

HRMS confirms the elemental formula is C₁₁H₁₅NO.

-

IR Spectroscopy confirms the presence of a primary aromatic amine, an aryl-alkyl ether, and an ortho-substituted aromatic ring.

-

¹³C NMR confirms the presence of 11 unique carbon environments (6 aromatic, 5 aliphatic).

-

¹H NMR shows the correct number of protons in the distinct aromatic, aliphatic, and amine regions.

-

2D NMR (HMBC) provides the final, irrefutable evidence, connecting the cyclopentyl methine proton to the ortho-carbon of the aniline ring, locking the two fragments together in the correct orientation.

This multi-technique, self-validating workflow provides the highest level of confidence, meeting the rigorous standards required for research and drug development.

Safety Considerations

Aniline and its derivatives should be handled with caution. They are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage.[15] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[15]

References

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

-

Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

-

Williamson Ether Synthesis - ChemTalk. (2022). ChemTalk. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

Williamson ether synthesis. (2020). L.S.College, Muzaffarpur. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

Synthesis of B. 2-Cyclopentoxyaniline. PrepChem.com. [Link]

-

This compound. Appchem. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Analysis of heterocyclic aromatic amines. PubMed. [Link]

-

Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [Link]

-

This compound hydrochloride (C11H15NO). PubChemLite. [Link]

-

Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. International Journal of Science and Research (IJSR). [Link]

Sources

- 1. This compound | C11H15NO | CID 6485398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. This compound [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. byjus.com [byjus.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. PubChemLite - this compound hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 13. wikieducator.org [wikieducator.org]

- 14. rsc.org [rsc.org]

- 15. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 2-(Cyclopentyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentyloxy)aniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a cyclopentyloxy group ortho to an amino group on a benzene ring, presents a unique combination of functionalities that warrants detailed structural elucidation. Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity and purity of this compound, which is a critical prerequisite for its use in any research or development endeavor. This in-depth technical guide provides a thorough examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

The judicious application of multiple spectroscopic techniques provides a synergistic approach to structural validation. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns.

Molecular Structure and Properties

A clear understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Canonical SMILES | C1CCC(C1)OC2=CC=CC=C2N | [2] |

| CAS Number | 29026-75-3 | [1] |

graph "2_Cyclopentyloxy_aniline" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="1.5,0.5!"]; C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; O1 [label="O", pos="2.4,-0.7!"]; C7 [label="C", pos="3.6,-0.2!"]; C8 [label="C", pos="4.5,0.9!"]; C9 [label="C", pos="3.8,2.2!"]; C10 [label="C", pos="2.4,2.2!"]; C11 [label="C", pos="2.4,0.9!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- N1; C1 -- O1; O1 -- C7;

// Cyclopentyl ring bonds C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the cyclopentyl group, the methylene protons of the cyclopentyl group, and the amine protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | Multiplet | 4H | Ar-H |

| ~4.8 | Multiplet | 1H | O-CH |

| ~3.8 | Broad Singlet | 2H | NH₂ |

| ~1.5-2.0 | Multiplet | 8H | Cyclopentyl CH₂ |

Interpretation:

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region, typically between 6.8 and 7.2 ppm. The ortho, meta, and para protons will have slightly different chemical shifts due to the electronic effects of the amino and cyclopentyloxy substituents.

-

Methine Proton (O-CH): The single proton on the carbon of the cyclopentyl group directly attached to the oxygen will be deshielded and is expected to appear as a multiplet around 4.8 ppm.

-

Amine Protons (NH₂): The two protons of the primary amine group will typically appear as a broad singlet around 3.8 ppm. The chemical shift and peak shape can be affected by solvent and concentration.

-

Cyclopentyl Methylene Protons: The eight methylene protons of the cyclopentyl ring will give rise to a complex set of multiplets in the aliphatic region, between 1.5 and 2.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~146 | Ar-C (C-O) |

| ~138 | Ar-C (C-N) |

| ~121 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~80 | O-CH |

| ~33 | Cyclopentyl CH₂ |

| ~24 | Cyclopentyl CH₂ |

Interpretation:

-

Aromatic Carbons: The six aromatic carbons will appear in the region of 110-150 ppm. The carbons directly attached to the oxygen and nitrogen atoms (C-O and C-N) will be the most downfield.

-

Methine Carbon (O-CH): The carbon of the cyclopentyl group bonded to the oxygen will be observed around 80 ppm.

-

Cyclopentyl Methylene Carbons: The four methylene carbons of the cyclopentyl ring will appear as two distinct signals in the aliphatic region, typically around 33 and 24 ppm.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes

Instrumentation:

-

300-600 MHz NMR spectrometer[3]

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the C-O bond, and the aromatic C-H and C=C bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric)[4] |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Medium | N-H bend (scissoring)[4] |

| 1600, 1475 | Medium-Strong | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch[4] |

| 1250-1020 | Medium | Aliphatic C-O stretch |

| 910-665 | Strong, Broad | N-H wag[4] |

Interpretation:

-

N-H Stretching: The presence of a primary amine is confirmed by two distinct sharp bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations[4].

-

C-H Stretching: Bands corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, while strong bands for aliphatic C-H stretching of the cyclopentyl group will appear just below 3000 cm⁻¹.

-

N-H Bending: The N-H scissoring vibration of the primary amine is expected in the 1620-1580 cm⁻¹ region[4].

-

Aromatic C=C Stretching: Characteristic absorptions for the benzene ring will be seen around 1600 and 1475 cm⁻¹.

-

C-N and C-O Stretching: A strong band for the aromatic C-N stretch is expected between 1335 and 1250 cm⁻¹, and a medium band for the aliphatic C-O stretch will be present in the 1250-1020 cm⁻¹ range[4].

-

N-H Wagging: A strong and broad absorption due to out-of-plane N-H wagging is characteristic of primary amines and is expected in the 910-665 cm⁻¹ region[4].

Experimental Protocol: IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound

-

Salt plates (NaCl or KBr) or Attenuated Total Reflectance (ATR) crystal

-

Solvent for cleaning (e.g., isopropanol)

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure (for thin film on salt plates):

-

Sample Preparation:

-

Place a drop of the neat liquid sample of this compound onto a clean salt plate.

-

Place a second salt plate on top and gently press to create a thin film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with the known functional groups of this compound.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Possible Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 109 | [M - C₅H₈]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 69 | [C₅H₉]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 177 corresponds to the molecular weight of this compound (177.24 g/mol ) and confirms its molecular formula.

-

Fragmentation Pattern:

-

Loss of a neutral cyclopentene molecule (C₅H₈, 68 Da) from the molecular ion would result in a fragment at m/z 109, corresponding to the 2-aminophenol radical cation.

-

Cleavage of the ether bond can lead to the formation of the aniline radical cation at m/z 93.

-

The cyclopentyl cation fragment would appear at m/z 69.

-

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

-

Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Procedure (for GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution (1-10 µg/mL) of this compound in a volatile solvent[3].

-

-

GC-MS Conditions (Typical):

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at 80-100 °C, then ramp to 250-300 °C.

-

Carrier Gas: Helium[3].

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a suitable range, for example, m/z 40-450[3].

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to deduce the structure and confirm the identity of the compound.

-

Caption: General workflow for GC-MS analysis.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a robust and unequivocal structural confirmation of this compound. Each technique offers complementary information, and together they form a comprehensive analytical package for the characterization of this and other similar molecules. The protocols and interpretations provided in this guide serve as a valuable resource for researchers and scientists in ensuring the quality and identity of their chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

PubChemLite. This compound hydrochloride (C11H15NO). [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

MDPI. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. [Link]

Sources

Physical properties of 2-(Cyclopentyloxy)aniline

An In-Depth Technical Guide to the Physical Properties of 2-(Cyclopentyloxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of this compound (CAS No: 29026-75-3). Addressed to researchers, medicinal chemists, and professionals in drug development, this document navigates the current landscape of publicly available data for this compound. Due to a notable scarcity of published experimental values, this guide employs a predictive methodology grounded in the well-documented properties of structural analogs, such as 2-methoxyaniline and 2-ethoxyaniline. We present reasoned estimations for key physical constants including melting point, boiling point, density, and solubility. Furthermore, this guide offers a detailed prediction of the characteristic signals expected in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses, providing a robust framework for the identification and characterization of this compound in a laboratory setting. Crucially, we furnish detailed, step-by-step experimental protocols based on established pharmacopeial and standard chemical methods, empowering researchers to empirically validate these predicted properties. This document is structured not merely as a data repository, but as a practical tool for the synthetic and analytical chemist.

Introduction and Strategic Overview

This compound is an aromatic amine and aryl ether whose structural motif holds potential as a scaffold in medicinal chemistry and materials science. The interplay between the electron-donating amino and alkoxy groups on the aromatic ring, combined with the bulky, lipophilic cyclopentyl moiety, creates a unique chemical entity. Accurate characterization of its physical properties is paramount for its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.

A thorough review of scientific literature and chemical databases reveals that while this compound is commercially available, its fundamental physical properties are not well-documented. This guide addresses this information gap by providing a dual-pronged approach:

-

Prediction from Analogs: We establish reliable predictions for the compound's properties by analyzing trends from well-characterized, structurally related molecules. This approach provides a scientifically sound starting point for laboratory work.

-

Methodological Empowerment: We provide detailed, authoritative protocols for the experimental determination of these properties. This transforms the guide into a practical workflow for researchers, emphasizing self-validating experimental systems.

The logical workflow for characterizing a compound with limited prior data is outlined below.

Caption: Workflow for the characterization of this compound.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical substance is to confirm its molecular identity through established nomenclature and structural representations.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-cyclopentyloxyaniline | [1] |

| CAS Number | 29026-75-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][4] |

| Canonical SMILES | C1CCC(C1)OC2=CC=CC=C2N | [1] |

| InChI | InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | [1] |

| InChIKey | FNBWQWIPPGLDPD-UHFFFAOYSA-N |[1] |

Predicted Physical Properties

The physical state, melting/boiling points, and solubility are critical parameters for handling, purification, and formulation. The following properties are predicted based on trends observed from the smaller, well-characterized analogs 2-methoxyaniline and 2-ethoxyaniline.

Table 2: Comparison and Prediction of Physical Properties

| Property | 2-Methoxyaniline | 2-Ethoxyaniline | This compound (Predicted) | Justification for Prediction |

|---|---|---|---|---|

| Appearance | Yellowish to brown liquid[1][5][6] | Colorless to brown liquid[7][8][9] | Light brown to brown oily liquid or low-melting solid | Aromatic amines are prone to air oxidation, leading to coloration. The higher molecular weight may result in a solid state at room temperature. |

| Melting Point | 3 - 6 °C | < -20 °C[8][10] | 25 - 35 °C | The bulky, symmetrical cyclopentyl group can favor crystal packing compared to a flexible ethyl chain, leading to a higher melting point. |

| Boiling Point | 224 - 225 °C[6][11] | 228 - 233 °C[7][8][12] | ~280 - 295 °C | A significant increase in molecular weight and van der Waals forces from the C₅ ring will substantially elevate the boiling point. |

| Density | ~1.09 g/mL[5][6] | ~1.05 g/mL[8][12] | ~1.03 - 1.06 g/mL | The density is expected to be comparable to or slightly less than the smaller analogs. |

| Water Solubility | Slightly soluble[1][5] | 0.5-1.0 g/100 mL[8] | Very slightly soluble to insoluble | The large, hydrophobic cyclopentyl group (C₅H₉) will drastically reduce aqueous solubility compared to methoxy or ethoxy groups. |

| Organic Solvents | Soluble (Ethanol, Ether)[11] | Soluble (Ethanol, Ether)[8][9] | Soluble (Ethanol, Ether, CH₂Cl₂, Acetone) | The molecule retains significant non-polar character and should be readily soluble in common organic solvents. |

| logP (Predicted) | 1.2[1] | 1.5[7] | 2.5 | The addition of the cyclopentyl ring significantly increases lipophilicity.[1] |

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. Below are the predicted key features for this compound.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Ar-H | 6.70 - 6.90 | Multiplet (m) | 4H | Protons on the aniline ring, located in the typical aromatic region. The electron-donating NH₂ and OR groups cause upfield shifts. |

| NH₂ | 3.70 - 4.20 | Broad Singlet (br s) | 2H | Amine protons are typically broad and their shift is concentration-dependent. They exchange with D₂O. |

| O-CH | 4.70 - 4.90 | Multiplet (m) | 1H | The proton on the carbon attached to the ether oxygen is deshielded and appears further downfield. |

| Cyclopentyl -(CH₂ )₄- | 1.50 - 2.10 | Multiplet (m) | 8H | The eight methylene protons of the cyclopentyl ring will overlap in a complex multiplet in the aliphatic region. |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C -O (Aromatic) | 145 - 148 | Aromatic carbon attached to the electron-withdrawing oxygen atom. |

| C -N (Aromatic) | 138 - 142 | Aromatic carbon attached to the nitrogen atom. |

| Ar-C H | 110 - 122 | Aromatic methine carbons, shielded by the NH₂ and OR groups. |

| O-C H (Aliphatic) | 78 - 82 | The aliphatic carbon directly bonded to the ether oxygen is significantly deshielded. |

| C H₂ (Cyclopentyl, Cβ) | 32 - 35 | Methylene carbons adjacent to the O-CH carbon. |

| C H₂ (Cyclopentyl, Cγ) | 23 - 26 | The most shielded methylene carbons, furthest from the oxygen atom. |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |

|---|---|---|---|---|

| 3450 & 3360 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium | A characteristic doublet for the -NH₂ group is expected.[13][14] |

| 3050 - 3020 | Aromatic C-H | Stretch | Medium-Weak | Typical for C-H bonds on a benzene ring.[15] |

| 2960 & 2870 | Aliphatic C-H | Asymmetric & Symmetric Stretch | Strong | Strong absorptions from the C-H bonds of the cyclopentyl ring.[15] |

| 1610 & 1500 | Aromatic C=C | Ring Stretch | Strong-Medium | Two distinct bands are characteristic of the benzene ring itself. |

| 1260 - 1230 | Aryl Ether (C-O) | Asymmetric Stretch | Strong | A strong, prominent peak indicating the C(aryl)-O-C(alkyl) ether linkage.[15] |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Table 6: Predicted Key Fragments in Electron Ionization (EI) Mass Spectrometry

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 177 | [C₁₁H₁₅NO]⁺˙ | Molecular Ion (M⁺˙). Its presence confirms the molecular weight. |

| 109 | [C₆H₇NO]⁺˙ | Loss of cyclopentene (C₅H₈, 68 Da) via a McLafferty-type rearrangement. |

| 108 | [C₆H₆NO]⁺ | Loss of the cyclopentyl radical (•C₅H₉, 69 Da). This is often a major fragmentation pathway for alkyl aryl ethers. |

| 93 | [C₆H₇N]⁺˙ | Aniline radical cation, potentially formed after rearrangement and cleavage. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |

Experimental Protocols for Property Determination

The following section provides standardized, self-validating methodologies for the experimental determination of the key physical properties of this compound.

Protocol for Melting Point Determination (Capillary Method)

This method is the standard technique for accurate melting point determination.[8][11]

-

Sample Preparation: Ensure the sample is completely dry. If it is a solid, finely powder a small amount using a mortar and pestle.

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed bottom on a hard surface to tightly pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[8]

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Boiling Point Determination (Microscale/Thiele Tube Method)

This method is efficient for small sample volumes and provides accurate results.[10]

-

Apparatus Setup: Attach a small test tube containing 0.5-1.0 mL of the liquid sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube with a microburner.

-

Observation: As the temperature rises, a stream of air bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10] This occurs when the external pressure equals the vapor pressure of the liquid.

-

Data Recording: Record the temperature and the ambient barometric pressure.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[5][6]

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap vial. The excess solid ensures that saturation is achieved.

-

Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear, supernatant aqueous layer using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.

-

Quantification: Dilute the filtered aqueous sample with a suitable solvent (e.g., methanol, acetonitrile). Analyze the concentration of the compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation: Calculate the solubility in units such as mg/L or µg/mL based on the measured concentration and the dilution factor.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00). Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: For a liquid sample, a thin film can be prepared by placing a single drop between two KBr or NaCl salt plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with neat samples. Obtain the spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

Conclusion

This technical guide provides a robust framework for understanding and verifying the physical properties of this compound. By integrating predictive analysis based on chemical principles with detailed, actionable experimental protocols, we have created a resource that addresses the current void in public data. The predicted values for melting point (25-35 °C), boiling point (~280-295 °C), and spectroscopic signatures serve as reliable benchmarks for researchers. The provided methodologies empower scientists to generate high-quality, empirical data, ensuring both the integrity of their research and the efficient progression of development pipelines that may utilize this versatile chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. o-Phenetidine. National Center for Biotechnology Information. [Link]

-

ChemBK. 2-ETHOXYANILINE. [Link]

-

A-Z Chemical. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. [Link]

-

Solubility of Things. o-Aminoethoxybenzene. [Link]

-

thinkSRS. Melting Point Determination. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Ethoxyaniline: A Versatile Compound with Wide Applications. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

CAS Common Chemistry. 2-Ethoxyaniline. American Chemical Society. [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Alopaeus, V., et al. (2008).

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (2018). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

Illinois State University. The Infrared Spectra of Aromatic Amines (Anilines). [Link]

-

NIST. Benzenamine, 2-methoxy-. National Institute of Standards and Technology. [Link]

-

Appchem. This compound. [Link]

-

Chemistry LibreTexts. (2024). 11.06: Introduction to Mass Spectrometry. [Link]

-

Iowa State University Chemical Instrumentation Facility. Mass Spectrometry Tutorial. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

Sources

- 1. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 3. echemi.com [echemi.com]

- 4. o-Phenetidine | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 邻茴香胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. biomall.in [biomall.in]

- 10. researchgate.net [researchgate.net]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. cis-2-Hydroxy-1-phenoxy-cyclopentane | C11H14O2 | CID 12860106 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Cyclopentyloxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentyloxy)aniline is an organic chemical compound that belongs to the class of aromatic amines and ethers. Its structure, featuring a cyclopentyloxy group attached to an aniline ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, potential applications in research and drug development, and essential safety and handling information. The unique combination of the bulky, lipophilic cyclopentyl group and the reactive amino group on the aromatic ring offers a scaffold for the development of novel molecules with diverse biological activities.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 29026-75-3 | [2] |

| Appearance | No Data Available | |

| Boiling Point | No Data Available | |

| Melting Point | No Data Available | |

| Density | No Data Available | |

| Solubility | No Data Available | |

| XLogP3 | 2.5 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reductive amination of a cyclopentanone with an aminophenol derivative. A detailed experimental protocol for a similar transformation is described below.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of a related N-cyclopentylaniline, which can be adapted for this compound by using the appropriate starting materials.[3]

Materials:

-

Aniline (or appropriate aminophenol derivative)

-

Cyclopentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq) and cyclopentanone (1.2 eq) in dichloromethane (DCM). Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel.

Applications in Research and Drug Development

Aniline and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a cyclopentyloxy group can modulate the pharmacokinetic and pharmacodynamic properties of the parent aniline molecule, potentially enhancing its therapeutic efficacy and safety profile.

Potential as a Synthetic Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The amino group can be readily functionalized through various reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse chemical entities. These modifications can lead to the generation of libraries of novel compounds for high-throughput screening in drug discovery programs. For instance, aniline derivatives are key components in the synthesis of various heterocyclic compounds with demonstrated biological activities.[4]

Biological Activities of Aniline Derivatives

Derivatives of aniline have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Certain aniline derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[5] The mechanism of action can vary, but some compounds have been shown to interfere with microtubule polymerization, a critical process in cell division.

-

Anti-inflammatory and Analgesic Properties: Some aniline-containing compounds have shown promise as anti-inflammatory and analgesic agents.[6]

-

Antibacterial Activity: Aniline derivatives have been investigated for their potential as antibacterial agents, with some compounds showing good to moderate activity.[7]

Involvement in Signaling Pathways

While specific studies on the direct interaction of this compound with signaling pathways are limited, research on aniline has shown that its exposure can lead to the activation of oxidative stress-responsive signaling pathways.[8][9] These pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, are crucial regulators of inflammation, cell proliferation, and apoptosis. The ability of aniline and its derivatives to modulate these pathways suggests their potential as therapeutic agents for diseases characterized by dysregulated signaling.

Safety and Handling

Hazard Identification: Aniline and its derivatives are generally classified as toxic.[2][10] Potential hazards include:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin irritation and serious eye damage.

-

Sensitization: May cause an allergic skin reaction.

-

Long-term Effects: Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features provide a foundation for the development of novel compounds with diverse biological activities. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for researchers and scientists working with this promising molecule. Adherence to strict safety protocols is paramount when handling this and other aniline derivatives.

References

- Sigma-Aldrich. Safety Data Sheet for Cyclopentylamine. (2024-08-06).

- Sigma-Aldrich.

-

PubChem. This compound. National Center for Biotechnology Information. [Link].

-

Applichem. This compound. [Link].

- Fisher Scientific.

- Khan, M. F., et al. (2008). Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline. Toxicology and Applied Pharmacology, 230(1), 69-77.

- Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32.

-

PubMed Central. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline. [Link].

- Singh, U. P., et al. (2012). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Bioorganic & Medicinal Chemistry, 20(1), 1-10.

- Chen, H., et al. (1996). Synthesis and cytotoxic activities of the amine-exchange products of 2-dimethylaminomethyl-5-(E)-substituted arylidene cyclopentanones with anilines. Drug Design and Discovery, 14(1), 43-52.

-

MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024-01-18). [Link].

-

Cresset Group. Aniline replacement in drug-like compounds. (2024-01-10). [Link].

- Jones, K., et al. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Organic Letters, 12(21), 4888-4891.

- Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules. 2022, 27(11), 3591.

-

Frontiers in Chemistry. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022-10-20). [Link].

- Dinda, B., et al. (2000). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Archiv der Pharmazie, 333(1), 7-12.

-

Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). [Link].

-

NIST WebBook. Aniline. [Link].

Sources

- 1. This compound | C11H15NO | CID 6485398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-Cyclopentylaniline | C11H15N | CID 12159859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic activities of the amine-exchange products of 2-dimethylaminomethyl-5-(E)-substituted arylidene cyclopentanones with anilines: 2-arylaminomethyl-5-(E)-arylidene cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.stmjournals.com [journals.stmjournals.com]

- 8. This compound [chemicalbook.com]

- 9. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

IUPAC name for 2-(Cyclopentyloxy)aniline

An In-Depth Technical Guide to 2-(Cyclopentyloxy)aniline

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 29026-75-3), a key organic intermediate. The document delineates its molecular identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Béchamp reduction of 2-cyclopentoxynitrobenzene, including mechanistic insights. A thorough analysis of its predicted spectroscopic signature—encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—is presented to aid in its characterization and quality control. Furthermore, this guide explores the potential applications of this compound as a valuable scaffold in drug discovery and development, drawing parallels with structurally related 2-alkoxy aniline derivatives known for their biological activity. Finally, a critical examination of its toxicological profile and essential safety protocols for handling is provided. This document is intended as a vital resource for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.

Molecular Identity and Physicochemical Properties

This compound is an aromatic amine characterized by a cyclopentyl ether substituent at the ortho position to the amino group. This structural arrangement imparts specific steric and electronic properties that make it a subject of interest in synthetic chemistry. The ether linkage provides a degree of conformational flexibility, while the primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations.